molecular formula C18H18N2O2 B1217624 Solvent blue 59 CAS No. 6994-46-3

Solvent blue 59

Cat. No.: B1217624
CAS No.: 6994-46-3
M. Wt: 294.3 g/mol
InChI Key: JUUJTYPMICHIEM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Bis(ethylamino)anthraquinone plays a crucial role in biochemical reactions, particularly in the context of its antioxidant properties. It has been shown to interact with enzymes such as sirtuin 2, a NAD±dependent protein deacetylase. The compound inhibits sirtuin 2 activity, which can influence various cellular processes, including aging and metabolism . Additionally, 1,4-Bis(ethylamino)anthraquinone interacts with proteins involved in oxidative stress responses, helping to stabilize reactive oxygen species and prevent cellular damage .

Cellular Effects

The effects of 1,4-Bis(ethylamino)anthraquinone on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can induce apoptosis in cancer cells by targeting essential cellular proteins and disrupting their function . Furthermore, 1,4-Bis(ethylamino)anthraquinone affects gene expression by modulating the activity of transcription factors involved in stress responses and cell survival . Its impact on cellular metabolism includes altering the balance of reactive oxygen species and enhancing the cell’s antioxidant capacity .

Molecular Mechanism

At the molecular level, 1,4-Bis(ethylamino)anthraquinone exerts its effects through several mechanisms. It binds to sirtuin 2, inhibiting its deacetylase activity and thereby affecting the acetylation status of various proteins . This inhibition can lead to changes in gene expression and protein function, ultimately influencing cellular processes such as apoptosis and metabolism. Additionally, the compound’s antioxidant properties allow it to scavenge reactive oxygen species, reducing oxidative stress and protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Bis(ethylamino)anthraquinone can change over time. The compound is relatively stable, but its antioxidant activity may decrease with prolonged exposure to oxidative conditions . Studies have shown that the compound can maintain its efficacy in preventing oxidative damage for extended periods, although its potency may diminish over time. Long-term exposure to 1,4-Bis(ethylamino)anthraquinone has been associated with sustained antioxidant effects and protection against cellular damage .

Dosage Effects in Animal Models

The effects of 1,4-Bis(ethylamino)anthraquinone vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and protective effects without noticeable toxicity . At higher doses, it can induce adverse effects, including toxicity and oxidative stress. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic properties . These findings highlight the importance of dose optimization in therapeutic applications of 1,4-Bis(ethylamino)anthraquinone.

Metabolic Pathways

1,4-Bis(ethylamino)anthraquinone is involved in several metabolic pathways, primarily those related to its antioxidant activity. The compound interacts with enzymes such as sirtuin 2 and other proteins involved in oxidative stress responses . It can influence metabolic flux by modulating the activity of these enzymes and altering the levels of reactive oxygen species and other metabolites . Additionally, 1,4-Bis(ethylamino)anthraquinone undergoes metabolic transformations, including hydroxylation and conjugation, which can affect its bioavailability and activity .

Transport and Distribution

Within cells and tissues, 1,4-Bis(ethylamino)anthraquinone is transported and distributed through interactions with various transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its antioxidant effects . Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to transport proteins, and the presence of other biomolecules that can affect its localization .

Subcellular Localization

The subcellular localization of 1,4-Bis(ethylamino)anthraquinone is critical for its activity and function. The compound is known to localize in the mitochondria, where it can interact with mitochondrial proteins and influence oxidative stress responses . Additionally, 1,4-Bis(ethylamino)anthraquinone may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in protecting cells from oxidative damage . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Solvent Blue 59 can be synthesized through two main routes:

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Solvent Blue 59 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Solvent Blue 59 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Solvent Blue 59 involves its interaction with molecular targets such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding and van der Waals forces. This binding can lead to changes in the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-bis(ethylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-19-13-9-10-14(20-4-2)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10,19-20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJTYPMICHIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=C(C=C1)NCC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041559
Record name 1,4-Bis(ethylamino)anthraquinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-46-3, 81859-26-9
Record name Solvent Blue 59
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6994-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sudan blue
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis(ethylamino)-
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Record name 1,4-Bis(ethylamino)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(ethylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-Anthracenedione, 1,4-bis(ethylamino)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(ETHYLAMINO)ANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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